9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
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Overview
Description
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position
Preparation Methods
The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.
Chemical Reactions Analysis
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Differing by the positions of the carboxylic acid groups.
9-Fluorenone-2-carboxylic acid: Lacking one of the carboxylic acid groups.
9-Oxo-9H-fluorene-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
Properties
CAS No. |
60505-55-7 |
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Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
9-oxofluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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